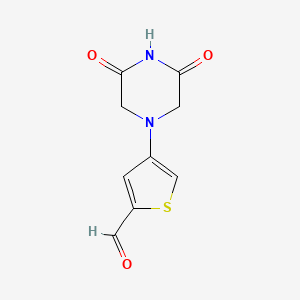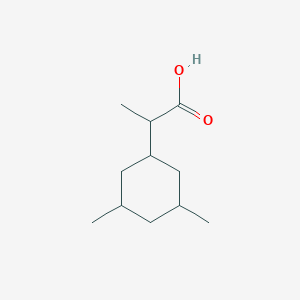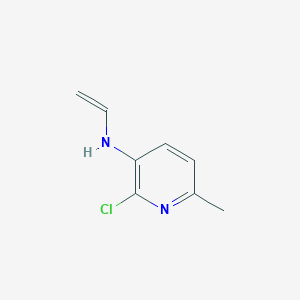
Sodium 2-(oxolan-2-YL)ethane-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(oxolan-2-yl)ethane-1-sulfinate is a chemical compound with the molecular formula C₆H₁₁NaO₃S and a molecular weight of 186.20 g/mol . This compound is a sulfinate salt, which is known for its versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium sulfinates, including sodium 2-(oxolan-2-yl)ethane-1-sulfinate, typically involves the reaction of sulfinic acids with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate salt .
Industrial Production Methods
Industrial production of sodium sulfinates often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and filtration to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(oxolan-2-yl)ethane-1-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form various organosulfur compounds.
Common Reagents and Conditions
Common reagents used in reactions with sodium sulfinates include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the sulfinate .
Major Products Formed
Major products formed from reactions involving this compound include sulfonates, thiols, and various organosulfur compounds such as sulfonamides and sulfones .
Scientific Research Applications
Sodium 2-(oxolan-2-yl)ethane-1-sulfinate has a wide range of applications in scientific research:
Biology: It is used in the study of sulfur-containing biomolecules and their interactions.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of sodium 2-(oxolan-2-yl)ethane-1-sulfinate involves its ability to act as a nucleophile or electrophile in chemical reactions. It can form various bonds, including S–S, N–S, and C–S bonds, depending on the reaction conditions. The molecular targets and pathways involved in its reactions are primarily related to its sulfur-containing functional group .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to sodium 2-(oxolan-2-yl)ethane-1-sulfinate include other sodium sulfinates such as sodium methanesulfinate and sodium benzenesulfinate .
Uniqueness
What sets this compound apart from other sodium sulfinates is its unique oxolane ring structure, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex organosulfur compounds .
Properties
Molecular Formula |
C6H11NaO3S |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
sodium;2-(oxolan-2-yl)ethanesulfinate |
InChI |
InChI=1S/C6H12O3S.Na/c7-10(8)5-3-6-2-1-4-9-6;/h6H,1-5H2,(H,7,8);/q;+1/p-1 |
InChI Key |
QNVKYMKAPLEUJP-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(OC1)CCS(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B13160716.png)



![5-[(Diethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine](/img/structure/B13160736.png)
![(([2-(Bromomethyl)pentyl]oxy)methyl)benzene](/img/structure/B13160740.png)
![1-([(Propan-2-YL)amino]methyl)cyclohexan-1-amine](/img/structure/B13160747.png)
![7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13160756.png)
